An In-depth Technical Guide to O-Benzyl-L-isoleucine toluene-p-sulphonate
An In-depth Technical Guide to O-Benzyl-L-isoleucine toluene-p-sulphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of O-Benzyl-L-isoleucine toluene-p-sulphonate. This compound, a protected derivative of the essential amino acid L-isoleucine, is a critical building block in peptide synthesis and various applications within pharmaceutical and biochemical research. Its benzyl ester protection facilitates controlled peptide bond formation, while the p-toluenesulfonate salt form enhances its crystallinity, stability, and ease of handling compared to the free base.[1]
Core Chemical Properties
O-Benzyl-L-isoleucine toluene-p-sulphonate, also known as L-Isoleucine benzyl ester p-toluenesulfonate salt, is a white crystalline powder.[1] It is identified by the CAS Number 16652-75-8.[1][2] The compound's structure combines the L-isoleucine amino acid, a benzyl ester protecting group on the carboxylic acid moiety, and a p-toluenesulfonic acid counter-ion.
Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [3] |
| Synonyms | L-Isoleucine benzyl ester 4-toluenesulfonate salt, H-Ile-OBzl.Tos, Benzyl L-isoleucinate tosylate | [2][3] |
| CAS Number | 16652-75-8 | [1][2] |
| Molecular Formula | C20H27NO5S | [2][4] |
| Molecular Weight | 393.50 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | Data not available for L-isoleucine derivative. (For L-Leucine derivative: 156-160 °C) | [5] |
| Solubility | Data not available. (L-isoleucine is soluble in water and sparingly soluble in hot alcohol) | [6] |
| Storage Conditions | 0-8 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate
The most common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification.[7] This reaction involves the direct esterification of the amino acid with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. Azeotropic removal of water is often employed to drive the reaction to completion. To prevent racemization, which can be a concern with high boiling point azeotroping solvents like toluene, alternative solvents such as cyclohexane or green ethers like 2-methyltetrahydrofuran (Me-THF) have been successfully used.[8] Microwave-assisted synthesis has also been reported as a rapid and efficient method.[9]
Representative Experimental Protocol: Fischer-Speier Esterification
The following protocol is a representative example for the synthesis of an amino acid benzyl ester p-toluenesulfonate salt and can be adapted for O-Benzyl-L-isoleucine toluene-p-sulphonate.
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or a suitable azeotroping solvent)
-
tert-Butyl methyl ether (for precipitation)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, benzyl alcohol, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask to facilitate azeotropic water removal.
-
Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Once the reaction is complete, cool the mixture.
-
Slowly add an anti-solvent, such as tert-butyl methyl ether, to the cooled reaction mixture with stirring to induce crystallization of the product.
-
Allow the crystallization to proceed, potentially with further cooling to 0°C, to maximize the yield.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold tert-butyl methyl ether to remove residual benzyl alcohol and other impurities.
-
Dry the product under vacuum to obtain O-Benzyl-L-isoleucine toluene-p-sulphonate as a white crystalline solid.
Caption: Fischer-Speier synthesis workflow.
Analytical Methods
General HPLC Protocol
A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb, typically around 220 nm or 254 nm.
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [lgcstandards.com]
- 5. L-Leucine benzyl ester p-toluenesulfonate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
